5-(3-fluorobenzyl)-1H-indazol-3-amine
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Overview
Description
5-(3-fluorobenzyl)-1H-indazol-3-amine: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorobenzyl group in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorobenzyl)-1H-indazol-3-amine typically involves the reaction of 3-fluorobenzylamine with indazole derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(3-fluorobenzyl)-1H-indazol-3-amine is studied for its potential as a kinase inhibitor, which can be useful in cancer research .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
- 5-(3-chlorobenzyl)-1H-indazol-3-amine
- 5-(3-bromobenzyl)-1H-indazol-3-amine
- 5-(3-methylbenzyl)-1H-indazol-3-amine
Uniqueness: The presence of the fluorobenzyl group in 5-(3-fluorobenzyl)-1H-indazol-3-amine imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s metabolic stability and binding affinity to its molecular targets, making it more effective in its biological applications.
Properties
Molecular Formula |
C14H12FN3 |
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Molecular Weight |
241.26 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C14H12FN3/c15-11-3-1-2-9(7-11)6-10-4-5-13-12(8-10)14(16)18-17-13/h1-5,7-8H,6H2,(H3,16,17,18) |
InChI Key |
LTCXAKDYDNREGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC3=C(C=C2)NN=C3N |
Origin of Product |
United States |
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